
2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a piperazine ring, a furan ring, and a nitropyrimidine moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-benzylpiperazine, which is achieved through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Introduction of the Furan Moiety: The next step involves the introduction of the furan ring. This can be accomplished by reacting the piperazine derivative with furan-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium cyanoborohydride.
Formation of the Nitropyrimidine Core: The final step involves the formation of the nitropyrimidine core. This is typically achieved by reacting the intermediate with 5-nitropyrimidine-4,6-diamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and antiviral activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with key biological processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
- 2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE
Uniqueness
2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its combination of a piperazine ring, a furan ring, and a nitropyrimidine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H23N7O3 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H23N7O3/c21-18-17(27(28)29)19(22-13-16-7-4-12-30-16)24-20(23-18)26-10-8-25(9-11-26)14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H3,21,22,23,24) |
Clave InChI |
OOTGNSZYZSBPBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NCC4=CC=CO4)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262237.png)
![N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11262238.png)

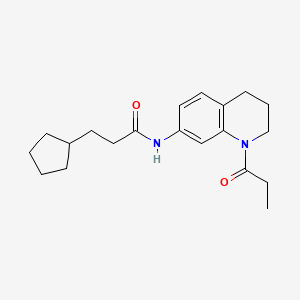
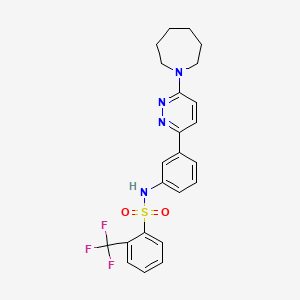
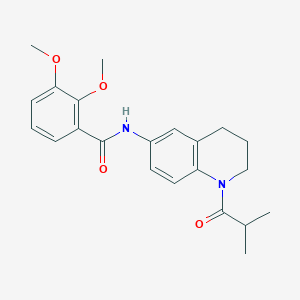
![N-(3-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262286.png)
![Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate](/img/structure/B11262288.png)
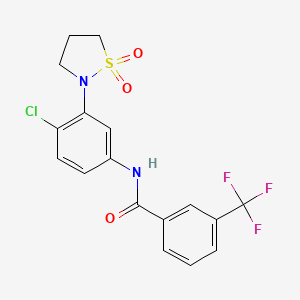
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11262320.png)
![N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide](/img/structure/B11262324.png)
![8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11262326.png)
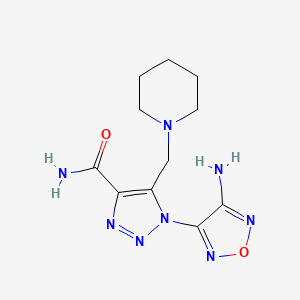
![9-ethyl-8-[(3-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11262329.png)
